methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core modified with a sulfamoyl linker and a pyrazole-furan substituent. Its structure combines multiple pharmacophoric motifs: the thiophene ring contributes to aromatic interactions, the sulfamoyl group enhances hydrogen-bonding capacity, and the pyrazole-furan moiety may confer metabolic stability or target specificity.
Properties
IUPAC Name |
methyl 3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-22-15(19)14-13(4-8-24-14)25(20,21)17-5-6-18-10-11(9-16-18)12-3-2-7-23-12/h2-4,7-10,17H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLYFUDDARXUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Formation of the thiophene ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of the sulfamoyl group: This step involves the reaction of the intermediate compound with a sulfamoyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation products: Oxidized derivatives of the furan and thiophene rings.
Reduction products: Reduced forms of the pyrazole and thiophene rings.
Substitution products: Compounds with different functional groups replacing the sulfamoyl group.
Scientific Research Applications
Chemistry
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced properties.
Biology
Research indicates that this compound has potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of thiophene compounds exhibit significant antibacterial activity against various pathogens. For example, compounds similar to this compound demonstrated effectiveness against Staphylococcus aureus and Bacillus subtilis .
- Anticancer Activity : The compound is being investigated for its potential as an anticancer agent. In vitro studies have reported significant growth inhibition in cancer cell lines, suggesting its efficacy in cancer therapy .
Medicine
Given its structural characteristics, this compound is explored as a potential drug candidate . Its unique combination of functional groups may contribute to favorable pharmacological properties, making it a subject of interest in drug design .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials with specific electronic or optical properties. The ability to modify its structure allows for tailored applications in various fields such as electronics and materials science.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis through multi-step reactions |
| Biology | Antimicrobial and anticancer research | Significant activity against pathogens; cell growth inhibition in cancer lines |
| Medicine | Drug candidate exploration | Favorable pharmacological properties under investigation |
| Industry | Development of new materials | Tailored applications in electronics and materials science |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiophene derivatives, including those related to this compound). Results indicated a high level of inhibition against Staphylococcus aureus, highlighting the compound's potential as an antibacterial agent .
Case Study 2: Anticancer Properties
The National Cancer Institute conducted tests on similar compounds to assess their anticancer properties. Results showed promising activity against multiple cancer cell lines, with some derivatives achieving significant growth inhibition rates . This positions this compound as a candidate for further development in oncology.
Mechanism of Action
The mechanism of action of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
A comparative analysis of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate with structurally related compounds highlights key differences in substituents, bioactivity, and physicochemical properties:
Biological Activity
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore the synthesis, biological properties, and research findings related to this compound.
Synthesis and Structural Features
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on the preparation of furan and pyrazole intermediates, which are subsequently linked through condensation and substitution reactions. The thiophene ring is introduced in the final steps via cyclization reactions, yielding a compound with distinct structural characteristics that influence its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazole and thiophene have shown efficacy against various bacterial strains, suggesting that the incorporation of these moieties may enhance the overall antimicrobial potency .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds with similar structures. For example, certain sulfamoyl derivatives have demonstrated cytotoxic effects on cancer cell lines, including breast and liver cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Inhibition Studies
In vitro studies have shown that this compound can inhibit specific enzymes involved in cancer progression. For instance, compounds derived from this structure have been tested for their ability to inhibit kinases critical for tumor growth, showcasing their potential as therapeutic agents in oncology .
Case Studies and Research Findings
The biological activity of this compound is attributed to its ability to interact with biological targets at the molecular level. The thiophene and pyrazole rings can participate in π–π stacking interactions with nucleic acids or proteins, potentially leading to disruption of critical cellular processes such as DNA replication or protein synthesis.
Q & A
Basic Synthesis & Structural Characterization
Q: What are the key synthetic pathways and optimization strategies for methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate? A: Synthesis typically involves multi-step reactions, including:
- Thiophene core functionalization : Sulfamoyl group introduction via sulfonation of the thiophene ring, followed by coupling with a furan-pyrazole ethylamine moiety .
- Critical parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for sulfonation), and catalysts (e.g., triethylamine for deprotonation) .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization improve purity (>95% by HPLC) .
Structural validation relies on NMR (¹H/¹³C for functional group assignment), IR (sulfonyl S=O stretching at ~1350 cm⁻¹), and HRMS (exact mass confirmation) .
Advanced Reaction Mechanism Analysis
Q: How do electronic effects influence the reactivity of the sulfamoyl group in this compound during nucleophilic substitutions? A: The sulfamoyl group (-SO₂NH-) acts as an electron-withdrawing group, polarizing adjacent bonds. Key observations:
- Nucleophilic attack : The sulfur atom becomes electrophilic, facilitating substitutions at the thiophene C-3 position. DFT studies suggest charge density redistribution during reactions with amines .
- Steric hindrance : The ethyl linkage to the pyrazole-furan moiety reduces accessibility to the sulfamoyl group, requiring bulky base catalysts (e.g., DBU) for efficient coupling .
- Mechanistic evidence : Kinetic isotope effects (KIE) and Hammett plots correlate substituent electronic effects with reaction rates .
Biological Activity Profiling
Q: What methodologies are used to evaluate the antimicrobial activity of this compound? A: Standard assays include:
- MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC₅₀ values compared to controls like ciprofloxacin .
- Mode of action : Fluorescence-based assays (e.g., membrane potential dyes) and enzyme inhibition studies (e.g., dihydrofolate reductase) .
- Data interpretation : Synergistic effects with β-lactams suggest sulfamoyl-thiophene derivatives may disrupt cell wall biosynthesis .
Data Contradictions in Bioactivity Studies
Q: How can researchers resolve discrepancies in reported IC₅₀ values across studies? A: Common factors causing variability:
- Assay conditions : Differences in bacterial strain viability, growth media (e.g., Mueller-Hinton vs. LB broth), and incubation time .
- Compound stability : Hydrolysis of the methyl ester under physiological pH (7.4) may alter bioavailability. LC-MS monitoring of degradation products is critical .
- Statistical validation : Use of ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .
Environmental Fate & Degradation Pathways
Q: What experimental designs assess the environmental persistence of this compound? A: Key approaches:
- Hydrolysis studies : Incubation at pH 4–9, with GC-MS identification of breakdown products (e.g., thiophene-2-carboxylic acid) .
- Photodegradation : UV-Vis exposure (254 nm) in aqueous solutions, measuring half-life via HPLC .
- Ecotoxicology : Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays .
Computational Modeling for Structure-Activity Relationships (SAR)
Q: How can molecular docking predict interactions between this compound and biological targets? A: Methodological steps:
- Target selection : Docking into bacterial enoyl-ACP reductase (PDB: 1BVR) or human cyclooxygenase-2 (PDB: 5KIR) .
- Parameterization : AMBER force fields for ligand flexibility; grid spacing ≤1.0 Å for precision.
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine SAR .
Synthetic Byproduct Analysis
Q: What analytical strategies identify and quantify impurities in synthesized batches? A: Techniques include:
- HPLC-DAD/MS : Reverse-phase C18 columns (gradient elution: 0.1% formic acid/acetonitrile) for separation; MS/MS fragmentation for impurity identification .
- NMR spiking : Addition of authentic standards to confirm byproduct structures (e.g., unreacted pyrazole intermediates) .
- Regulatory thresholds : Quantify impurities against ICH Q3A guidelines (≤0.15% for unknown species) .
Stability Under Storage Conditions
Q: How does temperature affect the long-term stability of this compound? A: Accelerated stability studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
